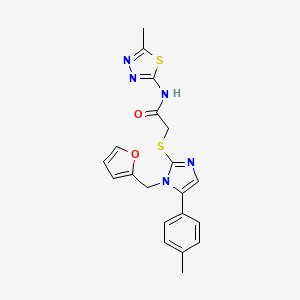
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure comprising multiple functional groups. This compound is part of a broader class of molecules known for their potential therapeutic applications and diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Preparation of the imidazole ring: : This step often involves the condensation of an aldehyde with a diamine in the presence of an acid catalyst.
Formation of the furan ring: : Furan rings can be synthesized via cyclization reactions involving 1,4-dicarbonyl compounds and catalytic amounts of acids.
Thiolation step: : Introducing the thio group generally requires thiolating agents like thionyl chloride.
Acylation to introduce the acetamide group: : This step involves reactions between acyl chlorides and amines.
Industrial Production Methods: Industrial production scales up the laboratory synthesis, ensuring more stringent control over reaction conditions. Typical methods involve:
Optimized Catalysts: : Use of efficient and specific catalysts to increase yield.
Reactor Design: : Employing continuous flow reactors to maintain consistent conditions.
Purification Processes: : High-performance liquid chromatography (HPLC) and recrystallization for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation at the sulfur and aromatic rings.
Reduction: : Reduction reactions can target the nitro groups present in its structure.
Substitution: : Both nucleophilic and electrophilic substitutions can occur on the imidazole and furan rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, organometallic reagents.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and partially hydrogenated compounds.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: : Used as a ligand in catalytic processes due to its unique electronic properties.
Material Science: : Building block for novel polymers and organic materials.
Biological Activity: : Shows potential as an anti-inflammatory and antimicrobial agent.
Molecular Probes: : Utilized in studying enzyme interactions due to its specific binding characteristics.
Drug Development: : Potential lead compound in the design of new therapeutic agents.
Diagnostics: : Employed in developing diagnostic tools due to its reactive nature.
Agricultural Chemicals: : Basis for designing new pesticides and herbicides.
Textile Industry: : Used in the synthesis of dye compounds.
Wirkmechanismus
The compound's mechanism of action involves its interaction with various molecular targets:
Enzyme Inhibition: : Acts as an inhibitor of enzymes such as proteases and kinases.
Receptor Binding: : Binds to specific receptors, modulating their activity.
Pathways Involved: : Engages in cellular signaling pathways, impacting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole: : Similar core structure but lacks the thiadiazole and acetamide groups.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: : Shares the acetamide and thiadiazole group but differs in the rest of the structure.
Uniqueness: 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its combined functional groups, allowing for a unique set of chemical reactions and biological activities not typically seen in its simpler analogs. This complex structure enhances its versatility and utility in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-5-7-15(8-6-13)17-10-21-20(25(17)11-16-4-3-9-27-16)28-12-18(26)22-19-24-23-14(2)29-19/h3-10H,11-12H2,1-2H3,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHUVUAAFCONSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NN=C(S4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














